molecular formula C17H12BrNO2 B4266950 7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid

7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B4266950
M. Wt: 342.2 g/mol
InChI Key: OGDSVVIPGYAVFB-UHFFFAOYSA-N
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Description

7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom at the 7th position, a 2-methylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. Its distinct structure makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-methylphenyl)quinoline, followed by carboxylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylating agents like carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid serves as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications range from the development of new polymers to the creation of high-performance coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)quinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-chloro-2-(2-methylphenyl)-4-quinolinecarboxylic acid: The chlorine atom provides different electronic properties compared to bromine, affecting its chemical behavior.

    7-bromo-2-phenyl-4-quinolinecarboxylic acid: The absence of the methyl group alters its steric and electronic characteristics.

Uniqueness

7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid stands out due to the presence of both the bromine atom and the 2-methylphenyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

7-bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-7-6-11(18)8-15(13)19-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSVVIPGYAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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